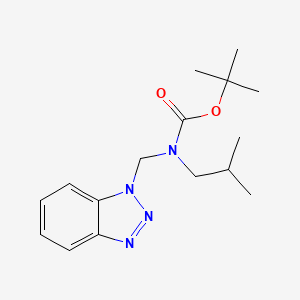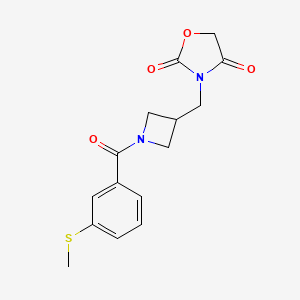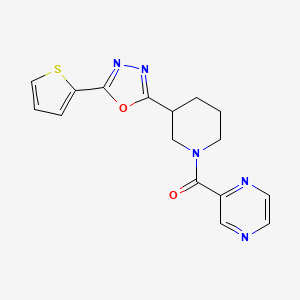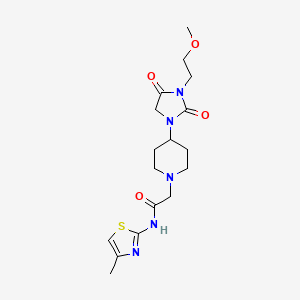
4-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide” is a chemical compound with the molecular formula C9H12ClNO3S . It is used in various scientific research.
Chemical Reactions Analysis
The principal types of reactions involving aromatic rings like this compound are substitution, addition, and oxidation. Of these, the most common type is electrophilic substitution .科学的研究の応用
Cognitive Enhancement and Receptor Antagonism
One of the notable applications is in the enhancement of cognitive functions through receptor antagonism. Research has demonstrated compounds with similar structural features showing potent antagonistic activity on specific serotonin receptors (5-HT6), leading to improved cognitive outcomes in animal models. For instance, a study highlighted a compound exhibiting high affinity and selectivity for 5-HT6 receptors, demonstrating significant cognitive enhancement in aged rats through the modulation of cholinergic function. This suggests potential therapeutic utility in cognitive deficits associated with Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Antitumor and Antihypertensive Properties
Another critical area of application is in the development of antitumor and antihypertensive agents. Research into quinoline and tetrahydroquinoline derivatives has unveiled their potential in treating hypertension and cancer. For example, a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives were synthesized and evaluated for their diuretic, antihypertensive, and anti-diabetic activities, showing significant potency (Rahman et al., 2014). Additionally, novel tetrahydroquinoline derivatives bearing the sulfonamide moiety were discovered as a new class of antitumor agents, with some compounds outperforming the reference drug Doxorubicin in efficacy (Alqasoumi et al., 2010).
Selective Receptor Agonism for Therapeutic Applications
The exploration of tetrahydroisoquinoline derivatives containing benzenesulfonamide has led to the identification of selective human beta3 adrenergic receptor agonists. These compounds exhibit significant selectivity and efficacy, suggesting potential for the development of new therapeutic agents targeting metabolic and cardiovascular diseases (Parmee et al., 2000).
Inhibition of Human Carbonic Anhydrases
The compound and its derivatives have been studied for their inhibitory effects on human carbonic anhydrases, which play crucial roles in various physiological processes. Research has designed novel sulfonamide derivatives showing remarkable inhibition and selectivity for specific carbonic anhydrase isoforms, offering insights into developing more effective and targeted inhibitors (Bruno et al., 2017).
Antimicrobial and Antifungal Applications
Research into quinoline and sulfonamide derivatives has also extended to antimicrobial and antifungal applications. Synthesis and evaluation of new compounds have demonstrated potent activity against various bacterial and fungal strains, highlighting the potential for developing new antimicrobial agents (Gupta & Halve, 2015).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-chloro-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-24-12-11-21-10-2-3-14-4-7-16(13-18(14)21)20-25(22,23)17-8-5-15(19)6-9-17/h4-9,13,20H,2-3,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTJFKDIZYRKTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(cyanomethoxy)imino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2717405.png)
![N-(4-fluorophenyl)-2-{[2-(2-methylpropyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2717406.png)
![(E)-1-(((1H-indol-3-yl)methylene)amino)-2-amino-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2717409.png)
![N-(2-(1H-indol-3-yl)ethyl)-5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2717412.png)




![2-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride](/img/structure/B2717417.png)



![ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2717423.png)
